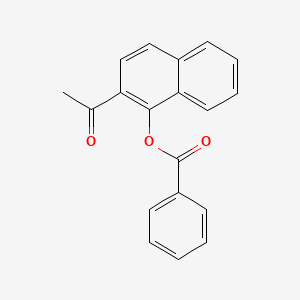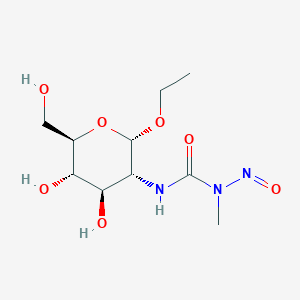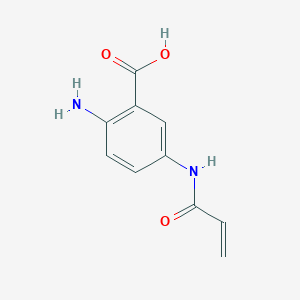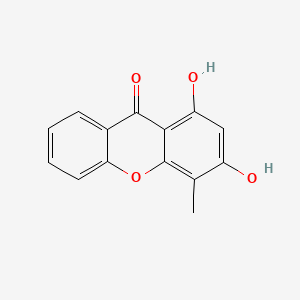
1,3-Dihydroxy-4-methyl-9H-xanthen-9-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dihydroxy-4-methyl-9H-xanthen-9-one is a chemical compound with the molecular formula C14H10O4 and a molecular weight of 242.23 g/mol . It is a derivative of xanthone, a class of oxygen-containing heterocycles known for their diverse biological activities . This compound is characterized by the presence of two hydroxyl groups at positions 1 and 3, and a methyl group at position 4 on the xanthone scaffold .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydroxy-4-methyl-9H-xanthen-9-one can be achieved through various methods. One classical approach involves the condensation of polyphenol with salicylic acids in the presence of acetic anhydride as a dehydrating agent . Another method utilizes zinc chloride and phosphoryl chloride to improve yield and reduce reaction time . Additionally, microwave heating has been employed to synthesize xanthone derivatives efficiently .
Industrial Production Methods
Industrial production of xanthone derivatives, including this compound, often involves large-scale chemical reactions using optimized conditions to maximize yield and purity. The use of catalysts such as ytterbium, palladium, and ruthenium has been explored to enhance reaction efficiency .
化学反应分析
Types of Reactions
1,3-Dihydroxy-4-methyl-9H-xanthen-9-one undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation and nitration reactions are performed using reagents like bromine and nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .
科学研究应用
1,3-Dihydroxy-4-methyl-9H-xanthen-9-one has been extensively studied for its biological activities. It exhibits promising anti-cancer, anti-inflammatory, and anti-Alzheimer properties . In chemistry, it serves as a precursor for synthesizing more complex xanthone derivatives . In medicine, it is investigated for its potential therapeutic applications, including as an inhibitor of specific enzymes and pathways . Industrially, it is used in the production of dyes and pigments due to its chromophoric properties .
作用机制
The mechanism of action of 1,3-Dihydroxy-4-methyl-9H-xanthen-9-one involves its interaction with various molecular targets and pathways. It has been shown to inhibit specific enzymes, such as α-glucosidase, which is involved in carbohydrate metabolism . Additionally, it can modulate signaling pathways related to inflammation and cancer progression . The presence of hydroxyl groups enhances its ability to form hydrogen bonds with target proteins, increasing its binding affinity and specificity .
相似化合物的比较
Similar Compounds
- 1,3-Dihydroxy-9H-xanthen-9-one
- 1,3-Dihydroxy-4-methyl-xanthon
- 1,8-Dihydroxy-3,5-dimethoxyxanthen-9-one (Methylbellidifolin)
Uniqueness
1,3-Dihydroxy-4-methyl-9H-xanthen-9-one is unique due to the specific positioning of its hydroxyl and methyl groups, which confer distinct chemical and biological properties . Compared to other xanthone derivatives, it exhibits enhanced biological activity and specificity towards certain molecular targets .
属性
CAS 编号 |
55092-48-3 |
|---|---|
分子式 |
C14H10O4 |
分子量 |
242.23 g/mol |
IUPAC 名称 |
1,3-dihydroxy-4-methylxanthen-9-one |
InChI |
InChI=1S/C14H10O4/c1-7-9(15)6-10(16)12-13(17)8-4-2-3-5-11(8)18-14(7)12/h2-6,15-16H,1H3 |
InChI 键 |
LETPFDPOVPABGM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=C(C=C1O)O)C(=O)C3=CC=CC=C3O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


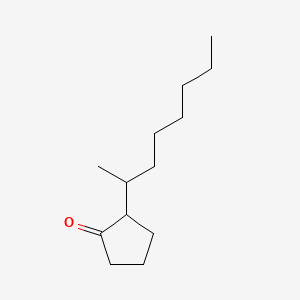
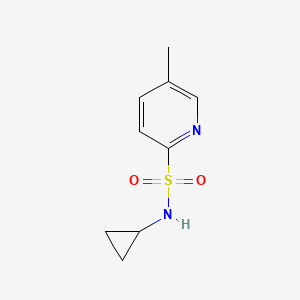
![6H-Imidazo[1,5,4-de]quinoxaline](/img/structure/B13950423.png)
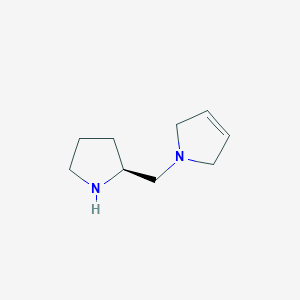
![{1-[6-(4-chloro-phenylamino)-pyridin-2-yl]-1H-pyrazol-3-yl}-methanol](/img/structure/B13950439.png)
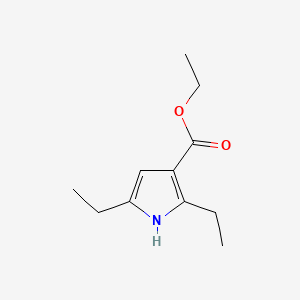

![Imidazo[1,5,4-cd]benzimidazole](/img/structure/B13950458.png)
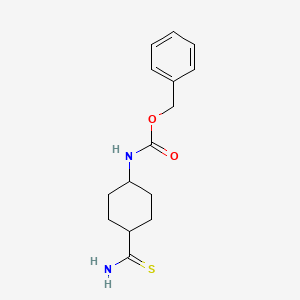
![1-{3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazin-1(2H)-yl}propan-1-one](/img/structure/B13950473.png)
